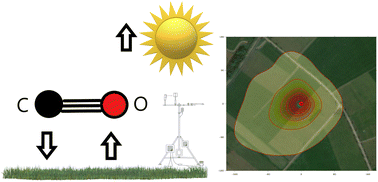Carbon monoxide fluxes measured using the eddy covariance method from an intensively managed grassland in Ireland†
Environmental Science: Atmospheres Pub Date: 2023-11-10 DOI: 10.1039/D3EA00112A
Abstract
Carbon monoxide (CO) is classed as a secondary greenhouse gas (GHG) as it can extend the lifetime of GHGs such as methane and ozone by reacting with hydroxyl (OH) radicals and thus controlling the oxidizing capacity of the atmosphere. CO fluxes were measured from a fertilized and grazed temperate grassland in south-east Ireland using a high frequency quantum cascade laser (QCL) and the eddy covariance method. Measurements were carried out in 2019 (12 months) and 2020 (10 months). In both datasets, a diurnal pattern was observed where CO fluxes peaked between 8 am and 6 pm, and between 8 pm and 2 am during the colder months of the year. Quality controlled CO flux data was gap-filled using a general additive model (GAM) that incorporated photosynthetic photon flux density (PPFD), air temperature, water-filled pore space (WFPS) and month of the year. Modelled CO emissions showed less divergence with measured CO fluxes in 2020 compared to 2019, suggesting that the environmental variables in the GAM were the predominant driver of CO emissions in 2020 but not in 2019. Cumulative CO emissions in 2019 and 2020 were 39.7 ± 147.1 mgCO–C per m2 per month and 31.5 ± 75.2 mgCO–C per m2 per month, respectively. While soils are typically considered a sink of CO, our results show that managed pastures can act as a source of CO and thus warrant further investigation into the implications CO may have on GHG dynamics from agricultural landscapes.


Recommended Literature
- [1] ZnO decorated Sn3O4 nanosheet nano-heterostructure: a stable photocatalyst for water splitting and dye degradation under natural sunlight
- [2] Antifouling performances of macro- to micro- to nano-copper materials for the inhibition of biofouling in its early stages
- [3] Fabrication and characterization of carboxymethylated bael fruit gum with potential mucoadhesive applications
- [4] Cluster self-assembly and anion binding by metal complexes of non-innocent thiazolidinyl–thiolate ligands†
- [5] Sensing the framework state and guest molecules in MIL-53(Al) via the electron paramagnetic resonance spectrum of VIV dopant ions†
- [6] Clarification of the effects of topological isomers on the mechanical strength of comb polyurethane†
- [7] Targeted nanoparticles in imaging: paving the way for personalized medicine in the battle against cancer
- [8] Development and validation of a fast RP-HPLC method to determine the analogue of the thyroid hormone, 3,5,3′-triiodothyroacetic acid (TRIAC), in polymeric nanoparticles
- [9] An ultra stable glass system for optical fiber devices
- [10] Reference section










